Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Description
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate (CAS: 39621-02-8) is a heterocyclic organic compound featuring a pyridine core substituted with two chlorine atoms at positions 2 and 6, a cyano group at position 3, and a methyl acetate moiety at position 2. This compound is classified as a high-purity chemical reagent (≥97–98%) and is utilized extensively as a building block in medicinal chemistry and agrochemical synthesis due to its electron-withdrawing substituents (Cl, CN) and ester functionality, which enhance reactivity and stability . Its storage typically requires controlled conditions (-20°C) to maintain stability .
Properties
IUPAC Name |
methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-8(14)3-5-2-7(10)13-9(11)6(5)4-12/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVNRQHDVZTPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731503 | |
| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39621-02-8 | |
| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,6-Dichloro-3-cyanopyridine Intermediate
A critical intermediate in the synthesis is 2,6-dichloro-3-cyanopyridine, which is prepared by selective halogenation and cyanation of pyridine derivatives.
Halogenation: 2,6-dichloropyridine can be synthesized by chlorination of pyridine derivatives using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions to ensure selective substitution at the 2 and 6 positions.
Cyanation: The introduction of the cyano group at the 3-position is typically achieved by treating a suitable halogenated pyridine precursor with a cyanide source such as potassium cyanide or sodium cyanide. This reaction is often catalyzed by phase transfer catalysts like tetraalkylammonium salts to enhance nucleophilicity and reaction rate.
Reaction Conditions: According to patent US20050250947A1, cyanation can be performed in aqueous media or solvent-free conditions at moderate temperatures (10–60 °C, preferably 20–40 °C) using 1.0 to 1.5 molar equivalents of cyanide source and 1–5 mol % of catalyst. This method avoids the use of heavy metal cyanides and organic solvents, making it environmentally favorable and cost-effective.
| Parameter | Conditions/Details |
|---|---|
| Cyanide source | Potassium cyanide or sodium cyanide |
| Catalyst | Tetraalkylammonium salts (e.g., benzyl trimethylammonium chloride) |
| Solvent | Water or solvent-free |
| Temperature | 10–60 °C (preferably 20–40 °C) |
| Cyanide equivalents | 1.0–1.5 molar equivalents |
| Catalyst loading | 1–5 mol % |
| Reaction time | Typically several hours (varies by scale) |
This process yields 2-cyanopyridines with high selectivity and minimal dehalogenation, producing readily treatable waste streams.
Introduction of the Methyl Acetate Side Chain
The methyl 2-(pyridin-4-yl)acetate moiety is introduced by esterification or alkylation methods:
Esterification Route: Starting from 4-pyridineacetic acid derivatives (such as 4-pyridineacetic acid or its halogenated analogs), methylation is performed using methylating agents like methanol in acidic or catalytic conditions to form the methyl ester. This step can be conducted after cyanation to yield the final methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate.
Alkylation Route: Alternatively, the pyridine ring bearing the cyano and chloro substituents can be alkylated at the 4-position with methyl bromoacetate or related reagents under basic conditions to attach the methyl acetate group directly.
Representative Synthetic Sequence
A plausible synthetic sequence based on literature and patent disclosures is:
- Starting Material: 2,6-dichloropyridine or a related halogenated pyridine.
- Cyanation: Treat with potassium cyanide and a phase transfer catalyst in aqueous medium at 20–40 °C to afford 2,6-dichloro-3-cyanopyridine.
- Side Chain Introduction: React the 2,6-dichloro-3-cyanopyridine with methyl bromoacetate under basic conditions or esterify the corresponding 4-pyridineacetic acid derivative to yield this compound.
Research Findings and Optimization
Catalyst Efficiency: Phase transfer catalysts such as tetra-n-butylammonium bromide and benzyl trimethylammonium chloride have been shown to increase cyanation yields significantly while operating under mild conditions.
Solvent Effects: Water as a solvent or solvent-free conditions reduce environmental impact and cost, avoiding the use of expensive organic solvents like dimethyl sulfoxide (DMSO).
Temperature Control: Moderate temperatures (20–40 °C) are sufficient to achieve high conversion rates without side reactions such as dehalogenation or hydrolysis of the cyano group.
Yield and Purity: The cyanation step typically achieves yields above 75%, with high purity of the 2-cyanopyridine intermediate, facilitating downstream functionalization.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation | Chlorination of pyridine derivatives | Variable | Selective 2,6-dichlorination required |
| Cyanation | KCN (1.0–1.5 eq), phase transfer catalyst, water or solvent-free, 20–40 °C, 3–6 h | 75–85 | Avoids heavy metal cyanides, eco-friendly |
| Esterification/Alkylation | Methyl bromoacetate or methanol, base or acid catalyst | 70–90 | Methyl ester formation or alkylation |
Additional Notes
The 2,6-dichloro-3-cyanopyridine intermediate is commercially available and can be synthesized via palladium-catalyzed coupling reactions as well, but the cyanation route described above is preferred for its simplicity and environmental advantages.
The methyl ester functional group is sensitive to hydrolysis; thus, reaction and purification steps should be conducted under controlled pH to maintain ester integrity.
Analytical techniques such as NMR, IR, and TLC are routinely used to monitor reaction progress and confirm product identity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atoms can be reduced to form different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2,6-dichloro-3-cyanopyridine-4-carboxylic acid.
Reduction: 2,6-dichloro-3-cyanopyridine-4-ol or 2,6-dichloro-3-cyanopyridine-4-methylamine.
Substitution: Amides or other substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate exhibits notable antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The dichloro and cyano groups enhance the compound's interaction with biological targets, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been studied for its anticancer potential. Its structural analogs have shown the ability to inhibit the growth of several cancer cell lines. The presence of the cyano group is particularly relevant, as it may facilitate interactions with cellular targets involved in cancer progression .
Case Study: Inhibition of Cancer Cell Lines
A study focusing on derivatives of pyridine compounds found that modifications similar to those present in this compound led to significant reductions in cell viability in various cancer types, including breast and lung cancers. The findings suggest that this compound could be a valuable scaffold for developing novel anticancer therapies .
Agricultural Applications
Pesticidal Properties
this compound is recognized for its potential use as a pesticide. Its bioactivity can be harnessed to create effective agrochemicals aimed at protecting crops from pests and diseases. The compound's reactivity allows it to be a versatile intermediate in synthesizing more complex pesticide formulations .
Case Study: Development of Agrochemicals
In agricultural research, compounds structurally related to this compound have been synthesized and tested for their efficacy against common agricultural pests. Results indicated that these compounds significantly reduced pest populations while being safe for beneficial insects .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in producing other complex molecules used in pharmaceuticals and agrochemicals.
Table: Comparison of Structural Analogues
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-(3-cyano-2-methoxy-6-propylpyridin-4-yl)acetate | Structure | Contains a methoxy group enhancing solubility |
| Methyl 2-(3-cyano-5-methoxy-pyridin-4-yl)acetate | Structure | Features a methoxy group contributing to different bioactivity |
| Methyl 2-(3-cyano-6-cyclohexylpyridin-4-yl)acetate | Structure | Cyclohexyl substitution may alter lipophilicity |
The dichloro substitution in this compound enhances its reactivity compared to its analogues, making it more suitable for specific synthetic pathways .
Mechanism of Action
The mechanism by which Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyridine-Based Analogs
Methyl 2,6-Dibromopyridine-4-carboxylate (CAS: 119308-57-5)
- Structure : Bromine atoms replace chlorine at positions 2 and 6, with a methyl carboxylate at position 3.
- Key Features : Bromine’s larger atomic radius and polarizability increase molecular weight (375.91 g/mol vs. 259.07 g/mol for the target compound) and alter reactivity in nucleophilic aromatic substitution (NAS) reactions. Purity: 98% .
- Applications : Brominated pyridines are favored in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates.
Methyl 2,4-Dichloronicotinate (CAS: 442903-28-8)
- Structure : Chlorine at positions 2 and 4 instead of 2 and 6, with a methyl carboxylate at position 3.
- Purity: 96% .
Sodium 5-cyanopyridine-3-sulfinate
Heterocyclic Variants with Ester Functionality
Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate
- Structure : Imidazole core with phenyl substituents and an ethyl acetate group.
- Key Features : The aromatic imidazole ring introduces hydrogen-bonding capacity, which is absent in pyridine-based compounds. Bulky phenyl groups may reduce solubility in polar solvents .

- Applications : Imidazole derivatives are prevalent in antifungal and anti-inflammatory agents.
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine core with a thioether linkage and thietane ring.
- The pyrimidine ring offers distinct electronic properties compared to pyridine .
Substituted Acetate Derivatives
Methyl 2-[Bis(benzylthio)phosphoryl]acetate
- Structure : Phosphoryl group with benzylthio substituents and methyl acetate.
- Key Features : This Horner–Wadsworth–Emmons (HWE) reagent enables stereoselective synthesis of α,β-unsaturated esters. Unlike the target compound, it lacks a heterocyclic core but shares ester functionality for modular applications .

Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electron-Withdrawing Effects: The 2,6-dichloro and 3-cyano groups in the target compound create a strong electron-deficient pyridine ring, favoring electrophilic substitution at position 4. This contrasts with brominated analogs, where bromine’s polarizability supports cross-coupling reactions .
- Biological Relevance: Pyridine and imidazole derivatives are pivotal in drug discovery. For instance, imidazole-based compounds (e.g., ) show antimicrobial activity, while cyanopyridines (e.g., ) serve as intermediates in kinase inhibitor synthesis .
- Synthetic Utility : The methyl acetate group in the target compound allows facile hydrolysis to carboxylic acids, enabling further derivatization. This is less feasible in sulfinate or phosphoryl analogs .
Biological Activity
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate (CAS: 39621-02-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C₉H₆Cl₂N₂O₂
- Molecular Weight : 245.06 g/mol
- PubChem CID : 59311770
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer treatment. It has been noted for its ability to inhibit certain kinases and receptors involved in tumor proliferation.
Anticancer Properties
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it demonstrated an IC₅₀ value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent growth inhibition compared to non-cancerous cell lines like MCF10A .
- Mechanisms of Action :
Antiviral Activity
Recent investigations have also highlighted the compound's antiviral properties. It has shown effectiveness against influenza virus strains, reducing viral load significantly in infected animal models. This was demonstrated through a pharmacodynamic study where a substantial decrease in viral replication was observed following administration .
Study on KRAS G12C Inhibition
A notable study explored the compound's role as a KRAS G12C inhibitor. The findings indicated that compounds structurally related to this compound could bind to the KRAS protein and inhibit its activity effectively. This inhibition led to reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent .
Safety Profile
In terms of safety, preliminary toxicity assessments suggest that this compound has a favorable profile when administered at high doses (up to 40 mg/kg) over extended periods without significant adverse effects noted in animal studies .
Data Summary Table
| Biological Activity | Observations | IC₅₀ Value (μM) |
|---|---|---|
| Antiproliferative (MDA-MB-231) | Significant growth inhibition | 0.126 |
| Induction of Apoptosis | Increased cleaved caspase-3 levels | N/A |
| Antiviral Activity (Influenza Virus) | Reduced viral load in infected models | N/A |
| KRAS G12C Inhibition | Reduced tumor growth in xenograft models | N/A |
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate?
Answer:
The synthesis typically involves functionalization of a pyridine core. A plausible route includes:
Chlorination and cyanation : Starting with a substituted pyridine (e.g., 4-hydroxypyridine), sequential chlorination (using POCl₃ or PCl₅) introduces Cl groups at the 2- and 6-positions. Cyanation at the 3-position may employ KCN/CuCN under controlled conditions .
Acetate ester introduction : The 4-position hydroxyl group is esterified via reaction with methyl bromoacetate or a Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) to install the methyl ester .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water) ensures high purity (>98%) .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Use anhydrous conditions to prevent hydrolysis of the nitrile group.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl ester (δ ~3.7 ppm, singlet) and pyridine protons (δ ~7.5–8.5 ppm, split due to Cl and CN substituents) .
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and nitrile carbon (δ ~115–120 ppm) .
- ¹H NMR : Peaks for methyl ester (δ ~3.7 ppm, singlet) and pyridine protons (δ ~7.5–8.5 ppm, split due to Cl and CN substituents) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 259.00 (C₉H₆Cl₂N₂O₂) .
- X-ray Crystallography : For unambiguous structure determination, use SHELXL for refinement (Mo Kα radiation, R₁ < 0.05) .
Validation : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities.
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Answer:
Discrepancies often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:
- Multi-technique validation : Compare HPLC purity (>99%) with NMR integration ratios. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Solvent standardization : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
- Crystallographic confirmation : Resolve structural ambiguities via single-crystal X-ray diffraction, leveraging SHELX refinement protocols .
Example : If the methyl ester peak splits unexpectedly, check for residual solvent (e.g., EtOAc) or degradation products (e.g., hydrolysis to carboxylic acid).
Advanced: How can computational modeling predict the reactivity of substituents (Cl, CN, ester) in further derivatization?
Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The 3-cyano group is electron-withdrawing, directing electrophilic substitution to the 5-position .
- Molecular Docking : If targeting biological activity (e.g., kinase inhibition), model interactions with ATP-binding pockets to prioritize substituent modifications .
- QSAR Models : Use 3D-QSAR to correlate substituent electronic effects (Hammett σ) with bioactivity, guiding synthesis of analogs .
Data-Driven Design : Optimize reaction conditions (e.g., solvent polarity, catalyst) using DOE (Design of Experiments) to maximize yields of desired products.
Advanced: What experimental approaches assess the compound’s stability under storage or physiological conditions?
Answer:
- Forced Degradation Studies :
- Storage Recommendations : Store desiccated at –20°C in amber vials to prevent moisture/light-induced degradation.
Analytical Tools : LC-MS identifies degradation products; kinetic modeling (Arrhenius equation) predicts shelf life.
Advanced: What challenges arise in crystallizing this compound, and how can SHELX software improve structural analysis?
Answer:
- Crystallization Challenges : Low solubility in polar solvents and polymorphism due to flexible ester/cyano groups.
- Optimization : Use solvent vapor diffusion (e.g., dichloromethane/pentane) or co-crystallization with crown ethers.
- SHELX Refinement :
Validation : Check for twinning or disorder using PLATON; CCDC deposition ensures reproducibility.
Advanced: How can the compound serve as a precursor in medicinal chemistry?
Answer:
- Derivatization Pathways :
- Biological Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity against targets like EGFR or CDK2 .
Case Study : Analogous compounds in Journal of Medicinal Chemistry (e.g., Parlow et al., 2003) demonstrate pyridine-based kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


